Sodium octylbenzenesulfonate Sodium octylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 28675-11-8
VCID: VC18402216
InChI: InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1
SMILES:
Molecular Formula: C14H21NaO3S
Molecular Weight: 292.37 g/mol

Sodium octylbenzenesulfonate

CAS No.: 28675-11-8

Cat. No.: VC18402216

Molecular Formula: C14H21NaO3S

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

Sodium octylbenzenesulfonate - 28675-11-8

Specification

CAS No. 28675-11-8
Molecular Formula C14H21NaO3S
Molecular Weight 292.37 g/mol
IUPAC Name sodium;2-octylbenzenesulfonate
Standard InChI InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1
Standard InChI Key PFIOPNYSBSJFJJ-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Isomerism

Sodium 4-octylbenzenesulfonate belongs to the class of linear alkylbenzenesulfonates (LAS), where the sulfonate group (SO3-\text{SO}_3^-) and octyl chain (C8H17-\text{C}_8\text{H}_{17}) are positioned at the 1- and 4-positions of the benzene ring, respectively . This structural configuration distinguishes it from isomeric forms such as sodium 2-octylbenzenesulfonate (CAS No. 4206-40-0), where the substituents occupy adjacent positions on the aromatic ring . The para-substituted isomer is preferentially synthesized for industrial applications due to its superior surfactant properties and stability .

Physicochemical Properties

Thermal and Solubility Profile

The compound exhibits a melting point exceeding 300°C, indicative of its ionic lattice stability . Solubility data reveal moderate dissolution in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol, while aqueous solubility is concentration-dependent and influenced by micellization . Table 1 summarizes its principal physical properties.

Table 1: Physical Properties of Sodium 4-Octylbenzenesulfonate

PropertyValue/Description
Molecular FormulaC14H21NaO3S\text{C}_{14}\text{H}_{21}\text{NaO}_3\text{S}
Molecular Weight292.37 g/mol
Melting Point>300°C
SolubilityDMSO (slight), Methanol (slight)
AppearanceWhite to off-white crystalline powder
Storage Conditions-20°C under inert atmosphere

Spectroscopic and Chromatographic Characterization

Fourier-transform infrared (FTIR) spectroscopy typically shows strong absorption bands at 1180–1050 cm1^{-1} (asymmetric S=O stretching) and 1040–1000 cm1^{-1} (symmetric S=O stretching), corroborating the sulfonate group’s presence . High-performance liquid chromatography (HPLC) methods with UV detection at 254 nm are employed for purity assessment, achieving resolutions >98% in commercial standards .

Micellar Behavior and Critical Concentrations

Critical Micelle Concentration (CMC)

In aqueous solutions, sodium 4-octylbenzenesulfonate self-assembles into micelles at concentrations exceeding its first critical micelle concentration (CMC1_1). A seminal study by Phys. Rev. Lett. (1978) determined CMC1_1 values through magnetic susceptibility measurements under high magnetic fields (1.4 T), revealing a pronounced alignment of rod-shaped micelles along the field lines . The second CMC (CMC2_2), corresponding to a structural transition from spherical to cylindrical micelles, was observed at higher concentrations, underscoring the compound’s concentration-dependent aggregation behavior .

Magnetic Field Effects on Micellization

The 1978 study demonstrated that external magnetic fields (up to 1.4 T) significantly alter micellar shape distributions. At 0.1 M concentration, the axial ratio (length/diameter) of micelles increased from 2.5 (zero field) to 4.2 under magnetic exposure, attributed to diamagnetic anisotropy of the alkyl chains . This phenomenon has implications for designing magneto-responsive surfactants in controlled drug delivery systems.

Industrial and Research Applications

Detergent and Emulsification Uses

As a cost-effective surfactant, sodium 4-octylbenzenesulfonate is employed in household detergents, industrial cleansers, and emulsion polymerization processes. Its lower foam generation compared to sodium dodecyl sulfate (SDS) makes it suitable for high-speed washing machines .

Analytical Chemistry

High-purity grades serve as calibration standards in water analysis, particularly for quantifying anionic surfactants via colorimetric assays (e.g., methylene blue active substances test) .

Table 2: Commercial Availability and Pricing (2024 Data)

ManufacturerPackagingPrice (USD)Purity
Sigma-Aldrich5 g25597%
TCI Chemical25 g771>98%
Fujifilm Wako100 mg183≥98% (HPLC)

Recent Advances and Future Directions

Recent studies explore its utility in nanotechnology, particularly as a templating agent for mesoporous silica synthesis. Further research is needed to elucidate its environmental fate and potential endocrine-disrupting effects, which remain undercharacterized.

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